Cas no 1745-77-3 (2-Benzylquinoline)
2-Benzylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzylquinoline
- Quinoline,2-(phenylmethyl)-
- 2-Benzyl-chinolin
- 2-benzyl-quinoline
- Quinoline,2-(phenylmethyl)
- DTXSID90169837
- AKOS016007468
- 1745-77-3
- EN300-651691
- Phenylchinaldin
- Quinoline, 2-(phenylmethyl)-
- SCHEMBL3253637
- CS-0256774
- LLVHFJHCODIQJH-UHFFFAOYSA-N
- SB69516
- BAA74577
- DB-409182
-
- Inchi: 1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2
- InChI Key: LLVHFJHCODIQJH-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=CC=1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 219.10500
- Monoisotopic Mass: 219.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.82560
2-Benzylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Benzylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144001-5g |
2-benzylquinoline |
1745-77-3 | 95% | 5g |
$777 | 2021-08-05 | |
| Chemenu | CM144001-1g |
2-benzylquinoline |
1745-77-3 | 95% | 1g |
$466 | 2023-02-17 | |
| Alichem | A189005222-1g |
2-Benzylquinoline |
1745-77-3 | 95% | 1g |
$400.00 | 2022-04-02 | |
| Enamine | EN300-651691-0.05g |
2-benzylquinoline |
1745-77-3 | 95% | 0.05g |
$76.0 | 2023-06-06 | |
| Enamine | EN300-651691-0.1g |
2-benzylquinoline |
1745-77-3 | 95% | 0.1g |
$113.0 | 2023-06-06 | |
| Enamine | EN300-651691-0.25g |
2-benzylquinoline |
1745-77-3 | 95% | 0.25g |
$162.0 | 2023-06-06 | |
| Enamine | EN300-651691-0.5g |
2-benzylquinoline |
1745-77-3 | 95% | 0.5g |
$310.0 | 2023-06-06 | |
| Enamine | EN300-651691-1.0g |
2-benzylquinoline |
1745-77-3 | 95% | 1g |
$414.0 | 2023-06-06 | |
| Enamine | EN300-651691-2.5g |
2-benzylquinoline |
1745-77-3 | 95% | 2.5g |
$810.0 | 2023-06-06 | |
| Enamine | EN300-651691-5.0g |
2-benzylquinoline |
1745-77-3 | 95% | 5g |
$1199.0 | 2023-06-06 |
2-Benzylquinoline Related Literature
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1. Addition reactions of heterocyclic compounds. Part XLV. New azepines from substituted 2-methylquinolines and dialkyl acetylenedicarboxylatesR. M. Acheson,D. F. Nisbet J. Chem. Soc. C 1971 3291
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2. Enamine–imine tautomerism of benzyl- and phenacyl-quinolinesGouki Fukata,Conor O'Brien,R. A. More O'Ferrall J. Chem. Soc. Perkin Trans. 2 1979 792
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3. Geometrical isomerism in benzyl carbanions α-substituted by 2- or 4-pyridyl or quinolyl groupsAnna Berlin,Silvia Bradamante,Raffaella Ferraccioli J. Chem. Soc. Perkin Trans. 2 1988 1525
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5. 260. Molecular rearrangements. Part V. The course of the thermal rearrangement of benzyl phenyl etherF. M. Elkobaisi,W. J. Hickinbottom J. Chem. Soc. 1960 1286
Additional information on 2-Benzylquinoline
Introduction to 2-Benzylquinoline (CAS No. 1745-77-3)
2-Benzylquinoline, with the chemical formula C14H11N, is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and promising biological activities. The presence of a benzyl group at the 2-position of the quinoline core enhances its reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The CAS No. 1745-77-3 uniquely identifies this compound in scientific literature and commercial databases, ensuring precise classification and reference. 2-Benzylquinoline is synthesized through various chemical pathways, including condensation reactions and alkylation processes, which highlight its synthetic accessibility. Its molecular structure exhibits both aromatic and heterocyclic characteristics, contributing to its unique physicochemical properties.
Recent advancements in computational chemistry have facilitated the exploration of 2-Benzylquinoline's interactions with biological targets. Molecular docking studies have revealed its potential as an inhibitor of certain enzymes and receptors, particularly those implicated in inflammatory and infectious diseases. The benzyl moiety plays a crucial role in modulating binding affinity, suggesting its importance in designing novel therapeutic agents.
In the realm of medicinal chemistry, 2-Benzylquinoline has been investigated for its antimicrobial and antitumor properties. Preliminary in vitro assays have demonstrated its efficacy against multiple drug-resistant bacterial strains, underscoring its potential as a lead compound for developing new antibiotics. Furthermore, its ability to induce apoptosis in cancer cell lines has opened avenues for further exploration in oncology research.
The pharmacokinetic profile of 2-Benzylquinoline is another area of active investigation. Studies indicate that it exhibits moderate solubility in both aqueous and lipid environments, which is advantageous for formulating oral and parenteral dosage forms. Additionally, preliminary toxicological assessments have shown that it possesses a reasonable safety profile at therapeutic concentrations, although further studies are warranted to fully characterize its adverse effect profile.
The synthesis of derivatives of 2-Benzylquinoline has been extensively explored to optimize its biological activity. Functionalization at various positions on the quinoline core has led to compounds with enhanced potency and selectivity. For instance, introduction of nitrogen-containing substituents has been shown to improve binding interactions with target proteins, thereby increasing efficacy.
Recent research has also highlighted the role of 2-Benzylquinoline in modulating neural pathways. Its ability to interact with neurotransmitter receptors has sparked interest in its potential applications for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that it can cross the blood-brain barrier, suggesting its feasibility for central nervous system (CNS) drug delivery.
The industrial production of 2-Benzylquinoline has been scaled up to meet growing demand from academic and pharmaceutical institutions. Advances in green chemistry have enabled more sustainable synthesis methods, reducing waste generation and energy consumption. These innovations align with global efforts to promote environmentally friendly chemical processes.
The future prospects of 2-Benzylquinoline are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its pharmacological properties. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical reality. As our understanding of biological systems continues to evolve, compounds like 2-Benzylquinoline will remain at the forefront of drug discovery initiatives.
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